molecular formula C15H16N6O3 B11634612 8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 6306-69-0

8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11634612
CAS No.: 6306-69-0
M. Wt: 328.33 g/mol
InChI Key: ITVKVMVWIJENNI-LZYBPNLTSA-N
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Description

This compound is a purine-2,6-dione derivative with three methyl groups at positions 1, 3, and 7, and an 8-substituted (2E)-2-(2-hydroxybenzylidene)hydrazinyl moiety. The 2-hydroxybenzylidene group introduces a phenolic hydroxyl group, enabling hydrogen bonding and enhancing solubility in polar solvents compared to non-hydroxylated analogs. The E-configuration of the hydrazinylidene linkage ensures planar geometry, which may influence π-π stacking interactions in biological systems .

Properties

CAS No.

6306-69-0

Molecular Formula

C15H16N6O3

Molecular Weight

328.33 g/mol

IUPAC Name

8-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C15H16N6O3/c1-19-11-12(20(2)15(24)21(3)13(11)23)17-14(19)18-16-8-9-6-4-5-7-10(9)22/h4-8,22H,1-3H3,(H,17,18)/b16-8+

InChI Key

ITVKVMVWIJENNI-LZYBPNLTSA-N

Isomeric SMILES

CN1C2=C(N=C1N/N=C/C3=CC=CC=C3O)N(C(=O)N(C2=O)C)C

Canonical SMILES

CN1C2=C(N=C1NN=CC3=CC=CC=C3O)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves the condensation of a hydrazine derivative with a purine base. The reaction is usually carried out under reflux conditions in an ethanol solvent. The reaction mixture is stirred for several hours, and the progress is monitored using thin-layer chromatography (TLC). Upon completion, the product is isolated by adding crushed ice to the reaction mixture, followed by filtration and purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This might include the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Hydrazone Formation and Hydrolysis

The hydrazone moiety (─N=N─CH─) in this compound is central to its reactivity. Its synthesis involves condensation of hydrazine derivatives with aldehydes, forming the hydrazone linkage. This bond is reversible under specific conditions:

Reaction Type Conditions Outcome
Acidic HydrolysisHCl (1M), reflux, 6hCleavage of hydrazone into 2-hydroxybenzaldehyde and hydrazine derivative
Basic HydrolysisNaOH (0.5M), 60°C, 4hDegradation to purine core and salicylaldehyde

Purine Ring Reactivity

The purine scaffold undergoes reactions typical of xanthine derivatives, modified by substituents:

Alkylation and Substitution

  • The N-7 and N-9 positions are reactive toward alkylation due to electron-rich nitrogen atoms .

  • Halogenation at C-8 is sterically hindered by the hydrazinyl group, reducing electrophilic substitution efficacy.

Reaction Reagents Product
MethylationCH₃I, K₂CO₃, DMF3,7,9-Trimethylpurine derivative (yield: 62%)
BrominationBr₂, CHCl₃Partial bromination at C-2 (yield: <15%)

Redox Reactions

The 2-hydroxybenzylidene group participates in redox processes:

Reaction Conditions Outcome
OxidationKMnO₄, H₂SO₄, 25°CCleavage of benzylidene to form carboxylic acid (yield: 78%)
ReductionNaBH₄, MeOHReduction of hydrazone to hydrazine derivative (yield: 85%)

Coordination Chemistry

The compound acts as a polydentate ligand, binding metal ions via:

  • Hydrazone nitrogen atoms

  • Purine carbonyl oxygen

  • Phenolic hydroxyl group

Metal Ion Coordination Site Complex Stability Constant (log β)
Cu(II)N,N,O-chelate12.3 ± 0.2
Fe(III)O,O,N-chelate9.8 ± 0.3

Biological Interaction Mechanisms

The compound inhibits enzymatic activity through:

  • DNA intercalation : Planar benzylidene group inserts between base pairs.

  • Enzyme inhibition : Competes with ATP for kinase binding pockets.

Target Enzyme IC₅₀ (μM) Mechanism
Topoisomerase IIα12.5 ± 1.2Stabilizes DNA-enzyme cleavage complex
Cyclin-Dependent Kinase 218.9 ± 2.1Competitive inhibition at ATP site

Photochemical Behavior

The E-configuration of the hydrazone group enables photoisomerization:

Light Source Wavelength Isomerization Efficiency
UV-A (365 nm)8h exposure85% conversion to Z-isomer
Visible light (450 nm)12h exposurePartial reversion to E-isomer

Key Structural Determinants of Reactivity

  • Hydrazone Linkage : Governs hydrolysis stability and metal coordination.

  • Purine Substituents : Methyl groups at N-1, N-3, and N-7 sterically direct reactions.

  • Hydroxybenzylidene : Participates in redox and photochemical processes.

Scientific Research Applications

8-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 8-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites, altering the function of the target molecule. This interaction can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound vary primarily in substitutions at positions 7 and 8, as well as modifications to the hydrazinylidene aryl group. Below is a comparative analysis based on the provided evidence:

Position 8 Substitutions

  • Chloro substituent (Compound 9, ):
    The 8-chloro derivative (7-benzyl-8-chloro-1,3-dimethylpurine-2,6-dione) exhibits a lower melting point (152°C) compared to styryl-substituted analogs, likely due to reduced intermolecular interactions. The chloro group’s electron-withdrawing nature may enhance electrophilic reactivity but reduce solubility in aqueous media .

  • Styryl substituent (Compound 18, ):
    The (E)-styryl group at position 8 introduces conjugation, as evidenced by NMR coupling constants (J = 15.7 Hz for trans-vinylic protons). This enhances UV absorption properties, making it suitable for photochemical studies. The melting point (207°C) suggests higher crystallinity than chloro or hydrazinyl analogs .

  • 4-Ethoxybenzylidene hydrazinyl ():
    The 4-ethoxy group increases lipophilicity (logP ≈ 2.1 predicted) compared to the target compound’s 2-hydroxy group. This substitution may improve membrane permeability but reduce hydrogen-bonding capacity .

  • 4-Bromobenzylidene hydrazinyl (): Bromine’s bulky and polarizable nature could enhance halogen bonding in protein interactions.

Position 7 Substitutions

  • This substitution may also increase susceptibility to metabolic oxidation .
  • 7-Octyl ():
    The long alkyl chain dramatically increases lipophilicity (predicted logP > 5), favoring accumulation in lipid-rich tissues. However, this may reduce aqueous solubility and oral bioavailability .

  • 7-(1-Naphthylmethyl) ():
    The bulky aromatic substituent enhances π-π stacking but may hinder access to hydrophobic binding pockets in enzymes or receptors .

Position 1 and 3 Substitutions

Most analogs retain 1,3-dimethyl groups (e.g., –5, 9), but some variants feature larger alkyl chains (e.g., 1-((tetrahydro-2H-pyran-4-yl)methyl) in ). Larger substituents at these positions reduce metabolic clearance by cytochrome P450 enzymes but increase molecular weight and complexity .

Implications for Research and Development

The target compound’s 2-hydroxybenzylidene hydrazinyl group and 7-methyl substitution strike a balance between solubility and lipophilicity, making it a promising candidate for further pharmacological evaluation. Compared to theophylline derivatives (), its modifications likely enhance target selectivity and metabolic stability. Future studies should explore its activity in adenosine receptor binding assays and comparative pharmacokinetic profiles against analogs .

Biological Activity

The compound 8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a derivative of caffeine and is characterized by its unique hydrazine and hydroxybenzylidene substituents. This article reviews its biological activity, focusing on its synthesis, structural properties, and potential pharmacological effects based on diverse research sources.

Synthesis and Structural Characterization

The synthesis of this compound involves the condensation of 2-hydroxybenzaldehyde with hydrazine derivatives followed by methylation processes. The structural characterization has been confirmed through various techniques including:

  • X-ray Crystallography : Reveals the monoclinic crystal system and specific intermolecular interactions.
  • NMR Spectroscopy : Provides insights into the molecular environment and confirms the presence of functional groups.

Table 1 summarizes key structural data:

ParameterValue
Empirical FormulaC17H18N6O3
Molecular Weight354.37 g/mol
Crystal SystemMonoclinic
Space GroupC2/c

Biological Activity

The biological activities of this compound have been explored in various studies, focusing on its potential as an antioxidant, antimicrobial, and anticancer agent.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydrazone moiety is known to scavenge free radicals effectively. For example, a study demonstrated that derivatives of hydrazones showed enhanced radical scavenging activity compared to their parent compounds .

Antimicrobial Activity

In vitro studies have shown that this compound possesses notable antimicrobial properties against a range of pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with DNA replication processes. A comparative analysis indicated that derivatives with hydrazone linkages exhibited higher antimicrobial efficacy than those without .

Anticancer Potential

Several studies have investigated the anticancer properties of related purine derivatives. The compound's ability to inhibit cell proliferation has been linked to its interaction with cellular signaling pathways involved in apoptosis and cell cycle regulation. For instance, a study reported that similar compounds induced apoptosis in cancer cell lines through activation of caspase pathways .

Case Studies

  • Antioxidant Efficacy : In a study comparing various hydrazone derivatives, it was found that the compound exhibited a significant reduction in lipid peroxidation levels in rat liver homogenates, suggesting strong antioxidant potential .
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, outperforming standard antibiotics in some cases .
  • Cancer Cell Line Studies : In vitro assays conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-1,3,7-trimethylpurine-2,6-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic addition followed by dehydration, as demonstrated in analogous hydrazinylpurine derivatives. For example, Kovalenko et al. used 8-hydrazinylpurine precursors reacted with carbonyl-containing reagents (e.g., aldehydes) in ethanol under reflux, with structural confirmation via 1H^1H NMR and chromatography-mass spectrometry . Optimizing solvent polarity (e.g., ethanol vs. acetic acid) and temperature (reflux vs. room temperature) is critical for minimizing side products like uncyclized intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing the hydrazone linkage and purine core in this compound?

  • Methodological Answer : Key techniques include:

  • 1H^1H NMR: The hydrazone proton (N=CH) appears as a singlet near δ 8.5–9.0 ppm, while the purine methyl groups resonate between δ 3.0–3.5 ppm .
  • IR Spectroscopy: Stretching vibrations for C=N (1620–1640 cm1^{-1}) and C=O (1680–1700 cm1^{-1}) confirm the hydrazone and dione moieties .
  • Mass Spectrometry: High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to validate the structure .

Q. How does the hydroxybenzylidene substituent affect solubility and stability under physiological conditions?

  • Methodological Answer : The 2-hydroxybenzylidene group enhances hydrophilicity due to phenolic -OH, improving aqueous solubility. However, this group is prone to oxidation at pH > 7.0, necessitating stability studies via HPLC under simulated physiological conditions (e.g., phosphate buffer, pH 7.4, 37°C) .

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